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Compound of Interest

Compound Name: 2,3,4-Trimethylphenol

Cat. No.: B109512 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4-
trimethylphenol, a substituted phenolic compound relevant in various chemical and

pharmaceutical research areas. This document compiles available Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed

experimental protocols for these analytical techniques, and presents a logical workflow for the

spectroscopic analysis of this compound.

Core Spectroscopic Data
The following sections present the key spectroscopic data for 2,3,4-trimethylphenol,
summarized in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR spectra of 2,3,4-trimethylphenol provide detailed

information about its proton and carbon environments.

¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

6.74 d 8.4 H-6

6.55 d 8.4 H-5

4.59 s - OH

2.18 s - CH₃ at C-4

2.15 s - CH₃ at C-2

2.07 s - CH₃ at C-3

Note: Data obtained from the Spectral Database for Organic Compounds (SDBS). The

spectrum was measured in CDCl₃ at 90 MHz.

¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

150.9 C-1

133.0 C-4

128.0 C-5

124.9 C-2

122.9 C-3

118.8 C-6

19.9 CH₃ at C-4

15.6 CH₃ at C-2

11.7 CH₃ at C-3

Note: Data obtained from the Spectral Database for Organic Compounds (SDBS). The

spectrum was measured in CDCl₃ at 22.63 MHz.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2,3,4-trimethylphenol shows characteristic absorption bands for the hydroxyl

group and the aromatic ring.

Wavenumber (cm⁻¹) Intensity Assignment

3452 Strong, Broad O-H stretch (phenolic)

2921 Medium C-H stretch (aromatic)

1475 Strong C=C stretch (aromatic ring)

1251 Strong C-O stretch (phenol)

1105 Medium In-plane C-H bend (aromatic)

804 Strong
Out-of-plane C-H bend

(aromatic)

Note: Data obtained from the Spectral Database for Organic Compounds (SDBS). The

spectrum was measured using the KBr pellet method.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The electron ionization (EI) mass spectrum of 2,3,4-trimethylphenol shows a

prominent molecular ion peak and characteristic fragment ions.

m/z Relative Abundance (%) Assignment

136 100 [M]⁺ (Molecular Ion)

121 95 [M - CH₃]⁺

91 20 [C₇H₇]⁺ (Tropylium ion)

77 15 [C₆H₅]⁺ (Phenyl cation)

Note: Data interpretation based on typical fragmentation patterns for alkylphenols.
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Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic experiments

cited in this guide. These are general protocols that can be adapted for the analysis of 2,3,4-
trimethylphenol.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Weigh approximately 10-20 mg of high-purity 2,3,4-trimethylphenol for ¹H NMR and 50-100

mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g.,

chloroform-d, CDCl₃) in a clean, dry vial.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube, ensuring the sample height is adequate for the

spectrometer's detector.

¹H NMR Acquisition:

Spectrometer: A 300 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Acquisition Parameters:

Number of scans: 16-64

Relaxation delay: 1-5 s

Pulse width: 30-45°

Spectral width: -2 to 12 ppm

Acquisition time: 2-4 s
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¹³C NMR Acquisition:

Spectrometer: A 75 MHz or higher field NMR spectrometer.

Pulse Program: Standard proton-decoupled pulse sequence.

Acquisition Parameters:

Number of scans: 1024-4096 (or more, depending on concentration)

Relaxation delay: 2-5 s

Pulse width: 30-45°

Spectral width: 0 to 220 ppm

Acquisition time: 1-2 s

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum manually or automatically.

Perform baseline correction.

Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the

residual solvent peak.

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Identify peak multiplicities and measure coupling constants in the ¹H NMR spectrum.

Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding nuclei in the 2,3,4-
trimethylphenol molecule.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
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Grind a small amount (1-2 mg) of dry 2,3,4-trimethylphenol with approximately 100-200 mg

of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer a portion of the powder into a pellet press.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent

pellet.

Carefully remove the pellet from the press and place it in the sample holder of the IR

spectrometer.

Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

Scan range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

Acquire a background spectrum of the empty sample compartment first, then acquire the

sample spectrum. The instrument software will automatically ratio the sample spectrum to

the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

Identify the major absorption bands in the spectrum.

Correlate the wavenumbers of these bands to specific functional groups and bond vibrations

using standard IR correlation tables.

Pay particular attention to the characteristic peaks for the O-H stretch of the phenol and the

C=C and C-H vibrations of the aromatic ring.
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Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of 2,3,4-trimethylphenol (e.g., 10-100 µg/mL) in a volatile organic

solvent such as dichloromethane or methanol.

Gas Chromatography (GC) - Mass Spectrometry (MS) Analysis:

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source.

GC Conditions:

Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

Injector temperature: 250-280 °C.

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-

methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film

thickness.

Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

Oven Temperature Program: An initial temperature of 50-70 °C held for 1-2 minutes,

followed by a ramp of 10-20 °C/min to a final temperature of 250-300 °C, held for 5-10

minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Ion Source Temperature: 200-250 °C.

Transfer Line Temperature: 250-280 °C.
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Data Analysis:

Identify the peak corresponding to 2,3,4-trimethylphenol in the total ion chromatogram

(TIC).

Examine the mass spectrum associated with this peak.

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

Analyze the fragmentation pattern by identifying the major fragment ions and proposing their

structures. This pattern serves as a molecular fingerprint for identification.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 2,3,4-trimethylphenol.
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Sample Preparation
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Caption: Workflow for the spectroscopic analysis of 2,3,4-trimethylphenol.

To cite this document: BenchChem. [Spectroscopic Profile of 2,3,4-Trimethylphenol: A
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[https://www.benchchem.com/product/b109512#2-3-4-trimethylphenol-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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